REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[Cl-].[CH2:12]([NH2+:16]CCCC)[CH2:13]CC.[N+:21]([CH2:24][CH2:25][OH:26])([O-:23])=[O:22].[BH3-]C#N.[Na+]>C(OCCCCC)(=O)C.O>[Br:1][C:2]1[CH:9]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:10][CH2:13][CH:12]([NH2:16])[CH2:7]2.[Br:1][C:2]1[CH:9]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:26][CH2:25][CH:24]([N+:21]([O-:23])=[O:22])[CH2:7]2 |f:1.2,4.5|
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[NH2+]CCCC
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])CCO
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCCCCC
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
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[BH3-]C#N.[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 3 hours with a Dean-Stark apparatus under nitrogen atmosphere
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the product was dissolved in CH2Cl2 (280 mL)
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Type
|
CUSTOM
|
Details
|
to quench
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Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (50 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
by eluting with 1:1 hexane/CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(COC2=CC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(COC2=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |